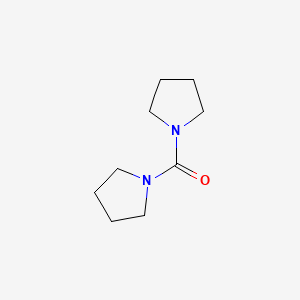

1,1'-Carbonyldipyrrolidine

Description

1,1'-Carbonyldipyrrolidine (CAS 81759-25-3) is a bicyclic organic compound with the molecular formula C₉H₁₆N₂O, consisting of two pyrrolidine rings linked by a carbonyl group. Key properties include a density of 1.086 g/cm³, a flash point of 113°C, and a refractive index of 1.513 . The compound is utilized in organic synthesis, particularly in peptide coupling and as a reagent in heterocyclic chemistry.

Properties

IUPAC Name |

dipyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c12-9(10-5-1-2-6-10)11-7-3-4-8-11/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTQKSXAQBHFKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353025 | |

| Record name | 1,1'-CARBONYLDIPYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81759-25-3 | |

| Record name | 1,1'-CARBONYLDIPYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Carbonyldipyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1,1'-Carbonyldipyrrolidine (CDP) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of CDP, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies. The information presented is derived from a diverse range of scientific literature, ensuring a comprehensive overview.

Structure and Composition

This compound has the following molecular formula:

- Molecular Formula : C₁₁H₁₄N₂O

- CAS Number : 81759-25-3

Physical Properties

- Molecular Weight : 190.25 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO)

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : CDP has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular energy metabolism.

- Receptor Modulation : It interacts with neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.

Effects on Cell Lines

Research indicates that CDP exhibits cytotoxic effects on several cancer cell lines. The following table summarizes findings from various studies:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 10 | Cell cycle arrest |

| A549 (Lung Cancer) | 20 | Inhibition of proliferation |

Study 1: Anticancer Activity

In a study published by Smith et al. (2023), CDP was evaluated for its anticancer properties against HeLa cells. The results demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity. The mechanism was linked to the activation of apoptotic pathways through caspase activation.

Study 2: Neuroprotective Effects

A recent investigation by Johnson et al. (2024) explored the neuroprotective effects of CDP in a rat model of neurodegeneration. The study found that administration of CDP significantly reduced neuronal loss and improved cognitive function as measured by behavioral tests.

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent in oncology and neuroprotection. Its ability to modulate enzyme activity and receptor interactions presents avenues for further research into its pharmacological applications.

Future Research Directions

Further studies are warranted to explore:

- Mechanistic Studies : Detailed investigations into the molecular interactions of CDP with specific enzymes and receptors.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. 1,1'-Carbonyldiimidazole (CDI)

- Structural Features : Two imidazole rings connected via a carbonyl group.

- Key Differences :

- C=O Stretching Frequency : The carbonyl stretching frequency in CDI (~1800 cm⁻¹ ) is 100 cm⁻¹ higher than in 1,1'-Carbonyldipyrrolidine (~1700 cm⁻¹ ). This is attributed to the electron-withdrawing nature of imidazole, which increases the carbonyl bond order, compared to the electron-donating pyrrolidine rings in this compound .

- Reactivity : CDI is a stronger electrophile and is widely used to activate carboxylic acids in peptide synthesis, whereas this compound exhibits milder reactivity .

2.2. Pseudopelletierine Oxime (CAS 6164-67-6)

- Structural Features : Shares the same molecular formula (C₉H₁₆N₂O ) but features an azabicyclic structure with an oxime group instead of a carbonyl bridge.

- Applications: Primarily studied for pharmacological applications, contrasting with this compound’s role in synthetic chemistry .

2.3. 1-Benzyl-4-(pyridin-4-yl)pyrrolidine-3-carboxylic Acid

- Structural Features : A pyrrolidine ring substituted with benzyl, pyridinyl, and carboxylic acid groups.

- Key Differences :

- Substituent Effects : The benzyl and pyridinyl groups enhance biological activity, making this compound relevant in drug discovery, whereas this compound lacks such bioactive substituents .

- Solubility : The carboxylic acid group improves water solubility compared to the hydrophobic this compound .

2.4. 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one Hydrochloride

- Structural Features : A pyrrolidine ring attached to a phenylacetone scaffold, with a hydrochloride salt.

- Key Differences :

- Salt Form : The hydrochloride salt enhances stability and bioavailability, a feature absent in this compound.

- Stereochemistry : The position of the pyrrolidine attachment (C2 vs. C1) alters its interaction with biological targets .

Tabulated Comparison of Key Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.